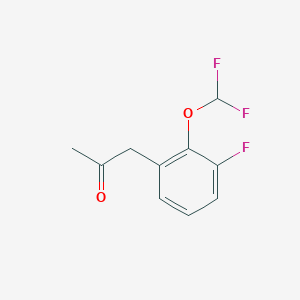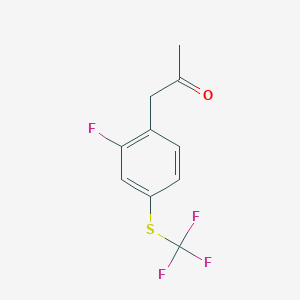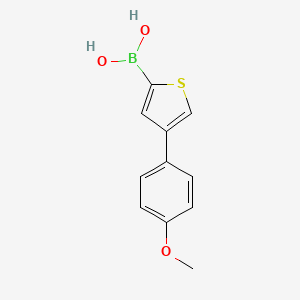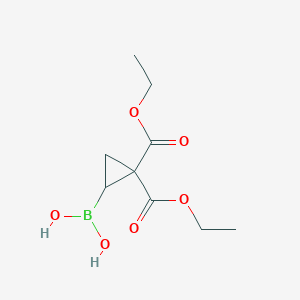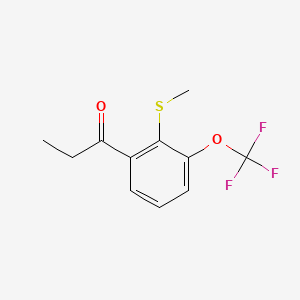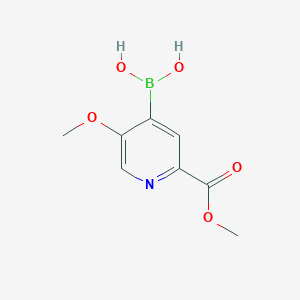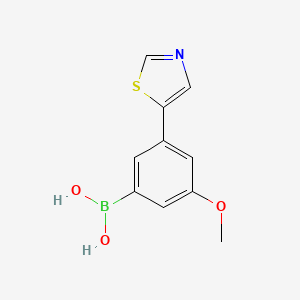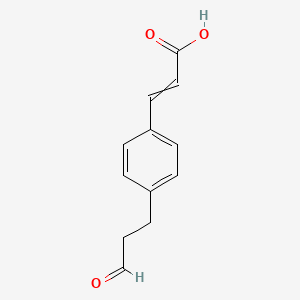
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a 3-oxopropyl group and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid typically involves the reaction of 4-(3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-(3-oxopropyl)benzaldehyde, malonic acid, base (e.g., sodium ethoxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of (E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
3-Phenylpropionic acid: A compound with a similar structure but lacking the acrylic acid moiety.
4-Methoxyphenylacrylic acid: A compound with a methoxy group instead of the 3-oxopropyl group.
Uniqueness
(E)-3-(4-(3-Oxopropyl)phenyl)acrylic acid is unique due to the presence of both the 3-oxopropyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-[4-(3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c13-9-1-2-10-3-5-11(6-4-10)7-8-12(14)15/h3-9H,1-2H2,(H,14,15) |
InChI 键 |
UQJIMVCBJLGGMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


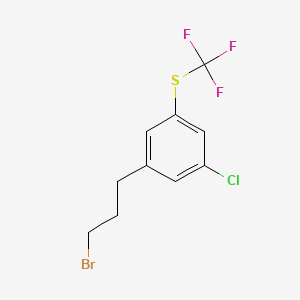

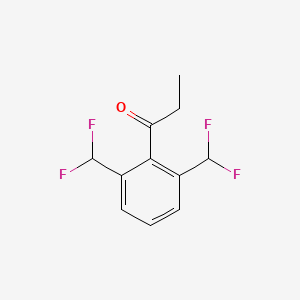
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
